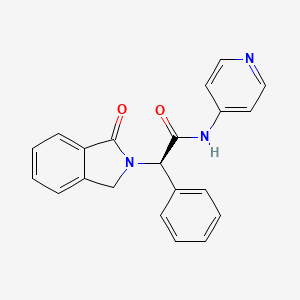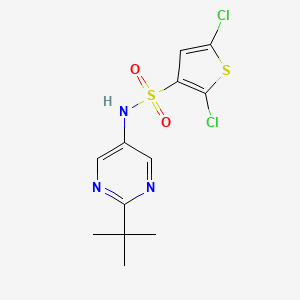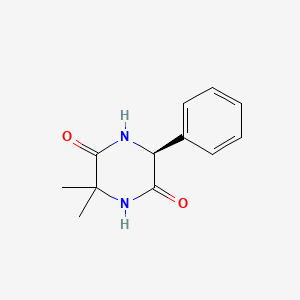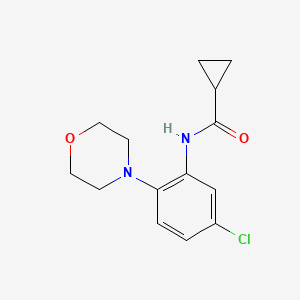![molecular formula C14H22N2O2 B7646793 1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)
1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea, commonly known as DMHF, is a chemical compound that has gained attention in the scientific community due to its potential medicinal properties. DMHF is a urea derivative that has been synthesized through various methods and has been found to exhibit biochemical and physiological effects.
科学的研究の応用
DMHF has been found to exhibit potential medicinal properties, making it a subject of interest in scientific research. Studies have shown that DMHF has antitumor activity, with the ability to inhibit the growth of various cancer cell lines. DMHF has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, DMHF has been found to have antioxidant activity, which can help in the prevention of oxidative stress-related diseases.
作用機序
DMHF has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. DMHF has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMHF has been found to exhibit various biochemical and physiological effects. Studies have shown that DMHF can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. DMHF has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can help in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
DMHF has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. However, DMHF has limitations as well, including its low solubility in water, which can limit its bioavailability in vivo.
将来の方向性
There are several future directions for the research on DMHF. One direction is to investigate the potential of DMHF as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate the potential of DMHF as a chemopreventive agent for cancer. Additionally, further studies are needed to optimize the synthesis method of DMHF to increase its yield and bioavailability.
合成法
DMHF can be synthesized through various methods, including the reaction of 2,4-dimethylphenethylamine with isocyanate and the reaction of 2,4-dimethylphenethylamine with 2-hydroxypropyl isocyanate. The latter method has been found to be more efficient, resulting in a higher yield of DMHF.
特性
IUPAC Name |
1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-4-5-13(11(2)8-10)6-7-15-14(18)16-9-12(3)17/h4-5,8,12,17H,6-7,9H2,1-3H3,(H2,15,16,18)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLZEMVDUWXUDK-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCNC(=O)NCC(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)CCNC(=O)NC[C@@H](C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)

![(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7646729.png)
![4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B7646732.png)
![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]acetamide](/img/structure/B7646746.png)

![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-3-phenylcyclobutane-1-carboxamide](/img/structure/B7646762.png)
![3-[(2S)-2-hydroxy-2-phenylethyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7646781.png)


![N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B7646804.png)

![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)